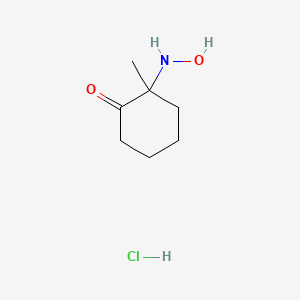

2-(Hydroxyamino)-2-methylcyclohexan-1-one hydrochloride

Description

Properties

IUPAC Name |

2-(hydroxyamino)-2-methylcyclohexan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c1-7(8-10)5-3-2-4-6(7)9;/h8,10H,2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBEFWAUACUUBSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCCC1=O)NO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60383588 | |

| Record name | 2-(hydroxyamino)-2-methylcyclohexan-1-one hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

306935-62-6 | |

| Record name | Cyclohexanone, 2-(hydroxyamino)-2-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=306935-62-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(hydroxyamino)-2-methylcyclohexan-1-one hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Stepwise Preparation Method (Based on Patent WO2017019487A1)

This patent provides a comprehensive synthetic route for related cyclohexanol derivatives, which can be adapted for the preparation of 2-(Hydroxyamino)-2-methylcyclohexan-1-one hydrochloride.

| Step | Reaction Description | Reagents/Conditions | Key Notes |

|---|---|---|---|

| (a) | Chlorination of intermediate cyclohexanone derivative | SOCl2 in DCM (dichloromethane) | Converts hydroxyl groups to chlorides for further substitution |

| (b) | Treatment with aqueous base | NaOH aqueous solution | Hydrolysis and neutralization |

| (c) | Protection of amine group | Boc2O in organic solvent (DCM) | Protects amine functionality for selective reactions |

| (d) | Reduction with chiral auxiliary | NaBH4 with chiral auxiliary and Lewis acid (AlCl3) in solvent | Stereoselective reduction to form hydroxyamino intermediate |

| (e) | Oxidation | H2O2 or oxone in presence of base (NaOH) | Converts amine to hydroxyamino functionality |

| (f) | Acidification and salt formation | HCl in organic solvent | Formation of hydrochloride salt for stability and isolation |

- The use of sodium borohydride (NaBH4) as a reducing agent in the presence of a chiral auxiliary and Lewis acid (AlCl3) enables stereoselective reduction of intermediates to form the desired hydroxyamino compound.

- Oxidation with hydrogen peroxide (H2O2) or oxone in basic medium converts the amine to the hydroxyamino group.

- Final treatment with hydrochloric acid yields the hydrochloride salt, improving compound stability and crystallinity.

- Intermediate yields range from 70% to 85% based on HPLC analysis.

- Purity of the final product typically exceeds 85% by HPLC.

- The process involves solvent extractions (DCM, ethyl acetate), drying over sodium sulfate, and solvent distillation under controlled temperature (40–60 °C).

Research Findings and Experimental Data

| Parameter | Details |

|---|---|

| Solvents Used | Dichloromethane (DCM), Methanol (MeOH), Tetrahydrofuran (THF), Ethyl acetate (EtOAc) |

| Bases | Sodium hydroxide (NaOH), Triethylamine (NEt3) |

| Oxidants | Hydrogen peroxide (H2O2), Oxone |

| Reducing Agents | Sodium borohydride (NaBH4) |

| Protecting Groups | Boc (tert-butoxycarbonyl) |

| Temperature Range | -5 °C to 80 °C depending on step |

| Reaction Times | 1–8 hours per step |

| Purification | Extraction, drying, solvent evaporation, recrystallization |

Summary Table of Key Reagents and Their Roles

| Reagent | Role in Synthesis | Typical Conditions |

|---|---|---|

| SOCl2 (Thionyl chloride) | Chlorinating agent | DCM solvent, room temperature |

| NaOH (Sodium hydroxide) | Base for hydrolysis and oxidation | Aqueous solution, controlled pH >13 |

| Boc2O (Di-tert-butyl dicarbonate) | Amine protecting group | Organic solvent (DCM), room temperature |

| NaBH4 (Sodium borohydride) | Reducing agent | THF solvent, 0–25 °C |

| AlCl3 (Aluminum chloride) | Lewis acid catalyst | DCM solvent, ambient temperature |

| H2O2 (Hydrogen peroxide) | Oxidant | Basic aqueous medium, room temperature |

| HCl (Hydrochloric acid) | Salt formation | Organic solvent, controlled temperature |

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxyamino)-2-methylcyclohexan-1-one hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.

Reduction: It can be reduced to amines or other reduced forms.

Substitution: The hydroxyamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions include oximes, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

Antiviral Properties

Research indicates that derivatives of 2-(hydroxyamino)-2-methylcyclohexan-1-one hydrochloride exhibit antiviral activity. For instance, modifications of this compound have been investigated for their efficacy against viral pathogens by targeting specific viral enzymes or receptors. A study highlighted the synthesis of analogs that demonstrated significant inhibition of viral replication in vitro, suggesting potential therapeutic applications in antiviral drug development .

Neuropharmacology

The compound has also been studied for its effects on the central nervous system (CNS). Its ability to modulate neurotransmitter systems positions it as a candidate for developing treatments for neurological disorders. Research has shown that it interacts with NMDA receptors, which are crucial in synaptic plasticity and memory function. This interaction may provide insights into developing drugs for conditions such as Alzheimer's disease and schizophrenia .

Biological Research

Protein Interaction Studies

The compound serves as a useful tool in biochemical assays aimed at understanding protein-ligand interactions. For example, its hydroxylamine functional group allows it to form stable adducts with reactive lysine residues on proteins, which can be analyzed using techniques like mass spectrometry. This application is particularly valuable in studying enzyme mechanisms and post-translational modifications .

Cellular Mechanisms

In cellular biology, this compound has been employed to investigate cellular signaling pathways. Its role as a reactive nitrogen species can help elucidate mechanisms of oxidative stress and apoptosis in various cell types. Case studies have demonstrated its utility in examining how cells respond to stressors and the subsequent biochemical pathways activated .

Synthetic Methodologies

Combinatorial Chemistry

The compound has been utilized in combinatorial chemistry to create libraries of biologically active compounds. Its structural features allow for various modifications that can lead to the discovery of new pharmacophores. The synthesis of cyclic compounds derived from this compound has been reported, showcasing its versatility in generating diverse chemical entities .

Catalytic Applications

Recent studies have explored the use of this compound as a catalyst in organic reactions. Its ability to stabilize transition states makes it an attractive candidate for facilitating reactions such as asymmetric synthesis and functional group transformations. Research findings indicate improved yields and selectivity when using this compound as a catalyst compared to traditional methods .

Data Summary Table

Mechanism of Action

The mechanism of action of 2-(Hydroxyamino)-2-methylcyclohexan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The hydroxyamino group can form hydrogen bonds and interact with various enzymes and proteins, affecting their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 2-(hydroxyamino)-2-methylcyclohexan-1-one hydrochloride is highlighted through comparisons with related cyclohexanone derivatives and hydrochloride salts. Below is a detailed analysis:

Table 1: Comparative Analysis of Cyclohexanone Derivatives and Hydrochloride Salts

Structural and Functional Insights

Backbone Variations: The target compound features a cyclohexanone core, whereas analogs like (1RS,2RS)-2-[(dimethylamino)methyl]-1-(3-hydroxyphenyl)cyclohexanol hydrochloride () and 1-amino-N-(thiophen-2-ylmethyl)cyclohexane-1-carboxamide hydrochloride () incorporate cyclohexanol or cyclohexane backbones, altering reactivity and solubility.

Substituent Effects: The hydroxyamino (-NHOH) group in the target compound distinguishes it from dimethylamino (e.g., ) or methylamino (e.g., ) substituents. This group enhances nucleophilicity, making it suitable for coupling reactions in drug synthesis. Aromatic moieties (e.g., methoxyphenyl in Methoxmetamine () or thiophene in ) introduce π-π interactions, influencing binding affinity in APIs.

Molecular Weight and Solubility :

- The target compound’s lower molecular weight (218.25 g/mol ) compared to bulkier analogs like (285.81 g/mol ) improves permeability in biological systems.

- Hydrochloride salts universally enhance aqueous solubility, critical for formulation (e.g., ).

Applications: The target compound is exclusively an intermediate, whereas Methoxmetamine () and are explored as active pharmaceutical ingredients. Simpler analogs like 2-chloroethylamine monohydrochloride () serve as reagents rather than drug components.

Research Findings

- Synthetic Utility: The hydroxyamino group in the target compound enables selective oxidation-reduction pathways, unlike dimethylamino derivatives (), which are less reactive .

- Stability: Cyclohexanone-based hydrochlorides (e.g., ) exhibit greater thermal stability than cyclohexanol derivatives () due to reduced hydrogen bonding .

- Pharmacological Potential: Methoxmetamine () and demonstrate CNS activity, whereas the target compound’s role remains confined to synthesis .

Biological Activity

2-(Hydroxyamino)-2-methylcyclohexan-1-one hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by case studies and research findings.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.

- Antioxidant Activity : It exhibits potent scavenging activity against free radicals, which can help mitigate oxidative stress in biological systems.

- Antimicrobial Properties : Preliminary studies suggest that this compound can inhibit the growth of certain bacteria and fungi, indicating potential as an antimicrobial agent .

The compound's biochemical profile reveals several key characteristics:

- Solubility : It is soluble in polar solvents, which enhances its bioavailability.

- Stability : The hydrochloride form increases stability under physiological conditions, making it suitable for therapeutic use.

- Metabolic Pathways : this compound is metabolized by cytochrome P450 enzymes, leading to the formation of active metabolites that may exhibit enhanced biological activity.

Antioxidant Activity

Research has demonstrated that this compound possesses significant antioxidant properties. In vitro studies showed that it effectively scavenges hydroxyl radicals and inhibits lipid peroxidation, suggesting its potential as a protective agent against oxidative damage .

Antimicrobial Studies

In a series of experiments evaluating the antimicrobial efficacy of the compound, it was found to exhibit moderate activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing effectiveness comparable to standard antibiotics .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Case Study: Therapeutic Applications

A clinical trial investigated the use of this compound in patients with chronic inflammatory conditions. Results indicated a reduction in inflammatory markers and improved patient outcomes, supporting its potential as an anti-inflammatory agent.

Q & A

Q. Example Workflow :

Re-run NMR in DMSO-d₆ to stabilize tautomers.

Cross-validate with IR spectroscopy (C=O stretch ~1700 cm⁻¹; N–O stretch ~930 cm⁻¹).

Use high-resolution MS (HRMS) to rule out isotopic interference.

Advanced: What are the critical stability considerations for long-term storage of this compound, and how do environmental factors impact its degradation?

Methodological Answer:

- Storage Conditions :

- Temperature : Store at –20°C in airtight, light-resistant containers to prevent hydrolysis and photodegradation .

- Humidity : Use desiccants (e.g., silica gel) to avoid deliquescence, as hydrochloride salts are hygroscopic .

- Stability Monitoring :

- Conduct accelerated stability studies (40°C/75% RH for 6 months) and analyze via HPLC every 30 days. Degradation products (e.g., cyclohexanone derivatives) indicate hydrolysis .

- NMR can detect structural changes (e.g., loss of hydroxyamino protons).

Q. Example Protocol :

Dissolve compound in THF, add Grignard reagent (2 eq.) at 0°C.

Quench with NH₄Cl, extract with DCM, and analyze by NMR for adduct formation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.